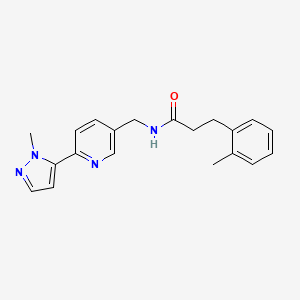
1-(2-Hydroxy-2-(3-methylthiophen-2-yl)ethyl)-3-(3-(trifluoromethyl)phenyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Hydroxy-2-(3-methylthiophen-2-yl)ethyl)-3-(3-(trifluoromethyl)phenyl)urea, also known as THPTU, is a synthetic compound that has gained attention in scientific research due to its potential therapeutic applications. THPTU belongs to the class of urea derivatives and has been studied for its ability to inhibit enzymes involved in various biological processes.
Wirkmechanismus
1-(2-Hydroxy-2-(3-methylthiophen-2-yl)ethyl)-3-(3-(trifluoromethyl)phenyl)urea exerts its biological effects by inhibiting the activity of enzymes involved in various biological processes. For example, this compound inhibits COX-2 by binding to its active site, thereby preventing the conversion of arachidonic acid to prostaglandins. Similarly, this compound inhibits HDACs by binding to their active sites, leading to the accumulation of acetylated histones and alteration of gene expression.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. For example, this compound has been shown to inhibit the proliferation of cancer cells by inducing cell cycle arrest and apoptosis. This compound has also been shown to reduce inflammation by inhibiting the production of prostaglandins and cytokines. Additionally, this compound has been shown to improve cognitive function in animal models of Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
1-(2-Hydroxy-2-(3-methylthiophen-2-yl)ethyl)-3-(3-(trifluoromethyl)phenyl)urea has several advantages as a research tool. It is a stable and easy-to-use compound that can be readily synthesized and purified. This compound also has a well-defined mechanism of action, which makes it a useful tool for studying enzyme inhibition. However, this compound also has some limitations. For example, it may have off-target effects on other enzymes, and its effects may vary depending on the cell type and experimental conditions.
Zukünftige Richtungen
There are many potential future directions for research on 1-(2-Hydroxy-2-(3-methylthiophen-2-yl)ethyl)-3-(3-(trifluoromethyl)phenyl)urea. One area of interest is the development of this compound derivatives with improved potency and selectivity for specific enzymes. Another area of interest is the use of this compound as a tool for studying the role of specific enzymes in disease processes. Additionally, this compound may have potential therapeutic applications in a variety of diseases, and further research is needed to explore these possibilities.
Synthesemethoden
1-(2-Hydroxy-2-(3-methylthiophen-2-yl)ethyl)-3-(3-(trifluoromethyl)phenyl)urea can be synthesized using a multi-step process that involves the reaction of 3-(trifluoromethyl)aniline with 2-bromo-3-methylthiophene, followed by the reaction of the resulting intermediate with 2-aminoethanol and isocyanate. The final product is obtained after purification and characterization.
Wissenschaftliche Forschungsanwendungen
1-(2-Hydroxy-2-(3-methylthiophen-2-yl)ethyl)-3-(3-(trifluoromethyl)phenyl)urea has been studied extensively for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. It has been shown to inhibit the activity of several enzymes, including cyclooxygenase-2 (COX-2), which is involved in inflammation, and histone deacetylases (HDACs), which are involved in cancer progression.
Eigenschaften
IUPAC Name |
1-[2-hydroxy-2-(3-methylthiophen-2-yl)ethyl]-3-[3-(trifluoromethyl)phenyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15F3N2O2S/c1-9-5-6-23-13(9)12(21)8-19-14(22)20-11-4-2-3-10(7-11)15(16,17)18/h2-7,12,21H,8H2,1H3,(H2,19,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNBAUPUFTXICLH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)C(CNC(=O)NC2=CC=CC(=C2)C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15F3N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(4-methylbenzo[d]thiazol-2-yl)-N-(pyridin-4-ylmethyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B2901147.png)


![2-benzylsulfanyl-N-[5-[(2-chloro-6-fluorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B2901151.png)
![N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-4-(trifluoromethyl)benzamide](/img/structure/B2901153.png)



![3-cyclopentyl-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)propanamide](/img/structure/B2901159.png)


![N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide](/img/structure/B2901165.png)
